12-Deoxy Roxithromycin-d7
Description
Properties
Molecular Formula |
C₄₁H₆₉D₇N₂O₁₄ |
|---|---|
Molecular Weight |
828.09 |
Synonyms |
(9E)-12-Deoxy-9-[O-[(2-methoxyethoxy)methyl]oxime] Erythromycin-d7 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of Macrolide Scaffolds
Methodologies for Targeted Deoxygenation at the C-12 Position of Macrolide Lactone Rings
The removal of the hydroxyl group at the C-12 position of the macrolide ring is a key transformation in generating "12-deoxy" analogues. A widely used and effective method for the deoxygenation of secondary alcohols in complex molecules is the Barton-McCombie reaction. nrochemistry.comalfa-chemistry.com This two-step radical-based process offers a mild and chemoselective way to replace a hydroxyl group with a hydrogen atom. wikipedia.orgorganic-chemistry.org
The reaction sequence begins with the conversion of the target alcohol into a thiocarbonyl derivative, such as a xanthate or a thionoformate. libretexts.org This is typically achieved by treating the macrolide substrate with a reagent like phenyl chlorothionoformate or carbon disulfide in the presence of a base. The resulting thiocarbonyl intermediate is then subjected to a radical chain reaction. In this second step, a radical initiator, commonly azobisisobutyronitrile (AIBN), is used alongside a hydrogen atom donor, classically tributyltin hydride (Bu₃SnH). alfa-chemistry.comwikipedia.org The tributyltin radical attacks the thiocarbonyl group, leading to the formation of a carbon-centered radical at the C-12 position. This radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final deoxygenated product. wikipedia.orglibretexts.org The formation of a very stable tin-sulfur bond provides the thermodynamic driving force for the reaction. organic-chemistry.org
Table 1: Key Stages of the Barton-McCombie Deoxygenation
| Stage | Description | Key Reagents |
| Activation | The C-12 hydroxyl group is converted into a thiocarbonyl derivative (e.g., a xanthate). | NaH, CS₂, MeI or Phenyl chlorothionoformate |
| Initiation | A radical initiator generates a tributyltin radical from the hydrogen donor. | Azobisisobutyronitrile (AIBN) |
| Propagation | The tributyltin radical attacks the thiocarbonyl, leading to a C-12 radical which then abstracts a hydrogen atom. | Tributyltin hydride (Bu₃SnH) |
| Termination | Radical species combine to terminate the chain reaction. | - |
Chemical Derivatization Techniques for the Synthesis of Roxithromycin (B50055) Analogues
The synthesis of Roxithromycin and its analogues relies heavily on the semisynthesis approach, which uses the readily available fermentation product, erythromycin (B1671065), as a starting material. nih.gov Derivatization techniques are employed to modify the erythromycin scaffold to enhance its properties, such as acid stability and pharmacokinetic profile. mdpi.com
Roxithromycin itself is an analogue of erythromycin where the C-9 ketone is converted into an (E)-oxime ether. The key derivatization involves the reaction of erythromycin oxime with a specific etherifying agent. This modification prevents the acid-catalyzed intramolecular ketalization that renders erythromycin inactive in the stomach. mdpi.com
Further derivatization to create other analogues can occur at several positions:
The Oxime Side Chain: The ether moiety on the C-9 oxime can be varied extensively. By using different alkylating agents, a library of analogues with diverse physicochemical properties can be generated. The synthesis of 12-Deoxy Roxithromycin-d7, for instance, requires a specifically deuterated etherifying agent.
The Sugar Moieties: The two deoxy sugars attached to the macrolactone ring, desosamine (B1220255) and cladinose (B132029), can be modified. For example, acidic removal of the cladinose sugar at the C-3 position, followed by oxidation, yields a 3-keto derivative known as a ketolide. mdpi.comnih.gov These ketolides often exhibit improved activity against resistant bacterial strains.
The Macrolactone Ring: Besides deoxygenation, other sites on the lactone ring can be altered. For example, the C-6 hydroxyl group is often methylated to produce clarithromycin (B1669154), which also confers enhanced acid stability. mdpi.comnih.gov
These modifications are central to drug discovery efforts, aiming to create new macrolides with improved efficacy, broader spectrum, and activity against resistant pathogens. nih.gov
Deuteration Procedures for Selective Isotopic Labeling, with Emphasis on C-7 Deuteration in this compound
Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool in pharmaceutical sciences, often used to study drug metabolism or to create "heavy" internal standards for mass spectrometry-based quantification. In some cases, deuteration can also alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties.
The name "this compound" indicates the incorporation of seven deuterium atoms. The synthesis of this specific isotopologue involves the preparation of a deuterated precursor for the C-9 oxime side chain. The required reagent is a deuterated version of 2-(methoxyethoxy)methanol, specifically (2-(methoxy-d3)ethoxy-1,1,2,2-d4)methanol.
The synthesis of this deuterated building block can be achieved through several routes:
Deuterated Starting Materials: Utilizing commercially available deuterated starting materials such as methanol-d4 (B120146) (CD₃OD) and ethylene (B1197577) glycol-d4 (HOCD₂CD₂OH). A Williamson ether synthesis between the sodium salt of ethylene glycol-d4 and methyl-d3 iodide (CD₃I) would yield the desired 2-(methoxy-d3)ethoxy-d4-ethanol.
Radical Deuteromethylation: Advanced methods using reagents like deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can serve as a source for the trideuteromethyl (-CD₃) group under radical conditions. rsc.org
Isotopic Exchange: In some cases, existing C-H bonds can be exchanged for C-D bonds by treatment with a deuterium source like D₂O or deuterated alcohols under specific catalytic conditions. nih.gov
Once the deuterated alcohol precursor is synthesized, it is converted into a suitable alkylating agent (e.g., a halide or tosylate). This agent is then reacted with the erythromycin-12-deoxy-oxime intermediate under basic conditions to form the final d7-labeled oxime ether side chain of this compound.
Table 2: Potential Precursors for d7-Labeling
| Deuterated Moiety | Potential Precursor | Number of Deuterium Atoms |
| Methoxy-d3 | Methyl-d3 iodide (CD₃I) | 3 |
| Ethoxy-d4 | Ethylene glycol-d4 (HOCD₂CD₂OH) | 4 |
| Total | (2-(methoxy-d3)ethoxy-1,1,2,2-d4)methanol | 7 |
Stereochemical Control and Regioselectivity in Complex Macrolide Synthesis
The synthesis and modification of macrolides are profoundly influenced by the challenges of stereochemical control and regioselectivity. The macrolide scaffold is characterized by a large number of stereogenic centers, and maintaining or correctly setting their configuration is paramount to the molecule's biological activity. iupac.org
Stereochemical Control: In the total synthesis of macrolide cores, chemists employ a variety of strategies to control stereochemistry. These include the use of chiral synthons derived from natural products like carbohydrates, asymmetric reductions (e.g., Noyori asymmetric reduction), and substrate-controlled reactions where the existing chirality in the molecule directs the stereochemical outcome of a new transformation. researchgate.netnih.gov During semisynthesis, the primary goal is to perform reactions without epimerizing any of the existing chiral centers on the macrolide backbone. This requires the use of mild reaction conditions and carefully chosen reagents.
Advanced Analytical Research Applications of 12 Deoxy Roxithromycin D7
Role of Deuterated Analogues as Internal Standards in Quantitative Analytical Methodologies
Deuterated analogues, such as 12-Deoxy Roxithromycin-d7, are widely regarded as the gold standard for internal standards in quantitative analysis, especially when coupled with mass spectrometry (MS) techniques. scispace.comtexilajournal.com An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and controls. Its purpose is to correct for the variability inherent in analytical procedures. scispace.com
The key advantage of using a stable isotope-labeled (SIL) internal standard like this compound is that it co-elutes with the non-labeled analyte (the compound of interest) during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source. texilajournal.com However, it is distinguishable by its higher mass-to-charge ratio (m/z) due to the presence of deuterium (B1214612) atoms. This co-elution and similar behavior effectively compensate for variations in sample preparation, injection volume, and, crucially, matrix effects—the suppression or enhancement of ionization caused by other components in a complex sample matrix. clearsynth.comlcms.cz
By comparing the peak area ratio of the analyte to the internal standard, analysts can achieve highly accurate and precise quantification, as most sources of error will affect both the analyte and the internal standard to the same degree. lcms.czwisdomlib.org This approach significantly improves the reliability and robustness of quantitative methods. clearsynth.com
Table 1: Advantages of Using Deuterated Internal Standards
| Feature | Description | Benefit in Quantitative Analysis |
| Co-elution | The deuterated standard and the analyte have nearly identical retention times in chromatography. texilajournal.com | Compensates for variations in chromatographic conditions and run-to-run shifts. |
| Similar Ionization | Both compounds show similar ionization behavior in the mass spectrometer source. texilajournal.com | Corrects for matrix effects (ion suppression or enhancement), leading to higher accuracy. clearsynth.com |
| Mass Differentiation | Easily distinguished from the analyte by mass spectrometry due to the mass difference from deuterium atoms. | Allows for simultaneous measurement without signal interference. |
| Correction for Loss | Accounts for analyte loss during sample preparation steps like extraction, evaporation, and reconstitution. scispace.com | Improves precision and accuracy of the final concentration measurement. |
Application in Analytical Method Development and Validation for Related Macrolides (e.g., Roxithromycin)
This compound is instrumental in the development and validation of robust analytical methods for Roxithromycin (B50055) and other related macrolide antibiotics. cleanchemlab.comsynzeal.com Method validation, a process mandated by regulatory bodies like the ICH, ensures that an analytical procedure is suitable for its intended purpose. ijcrt.org The use of a deuterated internal standard is crucial for demonstrating the method's accuracy, precision, linearity, and specificity. clearsynth.com
During method development for quantifying Roxithromycin in various matrices (e.g., pharmaceutical formulations, biological samples), this compound helps to optimize critical parameters. ijcrt.orgnih.gov For instance, it aids in refining sample extraction procedures and liquid chromatography-mass spectrometry (LC-MS) conditions to achieve the best possible recovery and sensitivity. researchgate.net
In the validation phase, this compound is used to assess key performance characteristics:
Accuracy: By spiking known amounts of Roxithromycin into a blank matrix and quantifying it against the internal standard, the closeness of the measured value to the true value can be determined. ijcrt.org
Precision: The internal standard helps demonstrate the method's repeatability and intermediate precision by minimizing variability, ensuring that the relative standard deviation (%RSD) of replicate measurements falls within acceptable limits. ijper.org
Linearity: A calibration curve is constructed by plotting the response ratio (analyte/internal standard) against the analyte concentration. The use of an internal standard helps to establish a linear relationship over a specific concentration range. nih.gov
Lower Limit of Quantification (LLOQ): The internal standard improves signal-to-noise ratios at low concentrations, allowing for the reliable and accurate measurement of the lowest concentration on the calibration curve. nih.gov
Development of High-Resolution Chromatographic and Spectrometric Techniques for Deuterated Macrolides
The analysis of deuterated macrolides like this compound leverages and drives the development of advanced analytical technologies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary separation techniques used, often coupled with high-resolution mass spectrometry (HRMS). core.ac.ukresearchgate.netresearchgate.net
Chromatographic Techniques: Modern HPLC and UHPLC systems, using columns with smaller particle sizes (e.g., sub-2 µm), provide superior resolution, faster analysis times, and increased sensitivity compared to conventional methods. core.ac.uk The development of methods for macrolides involves optimizing mobile phases and column chemistries (like C18 or cyanopropyl) to achieve efficient separation of the analyte from matrix components and potential isomers or impurities. nih.govnih.gov
Spectrometric Techniques: Tandem mass spectrometry (MS/MS), particularly on triple quadrupole or high-resolution platforms like time-of-flight (TOF) and Orbitrap, is the detection method of choice. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like QqTOF or LTQ-Orbitrap provide highly accurate mass measurements, which is crucial for confirming the elemental composition of the analyte and its fragments. This capability is essential for distinguishing between compounds with very similar masses and for the structural elucidation of unknown metabolites or degradation products. nih.govacs.org
Tandem MS (MS/MS): This technique involves selecting the precursor ion (e.g., protonated this compound), fragmenting it, and then analyzing the resulting product ions. This process provides structural information and enhances selectivity and sensitivity by reducing chemical noise. researchgate.net
The combination of these high-resolution techniques allows for the development of highly specific, sensitive, and robust methods for the analysis of deuterated macrolides in complex matrices, pushing the boundaries of analytical detection and quantification. nih.govmdpi.com
Investigations into Macrolide Biotransformation Pathways in Vitro and Non Human Systems
In Vitro Enzymatic Metabolism Studies of Roxithromycin (B50055) and its Analogues (e.g., using liver microsomes, hepatocytes)
The biotransformation of macrolide antibiotics, including roxithromycin and its analogues, is primarily investigated through in vitro systems that simulate hepatic metabolism. The liver is the main organ responsible for the biotransformation of drugs and other foreign compounds. nih.gov In vitro models such as liver microsomes and hepatocytes are fundamental tools in these studies. dls.com Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes like cytochrome P450 (CYP) oxidases and Phase II enzymes such as UDP-glucuronosyltransferases (UGTs). mdpi.com Hepatocytes, being the primary cells of the liver, offer a more complete metabolic profile as they contain the full complement of metabolic enzymes and cofactors. dls.com
Studies on roxithromycin have shown that it undergoes partial metabolism in the liver. nih.gov In vitro experiments using human liver microsomes (HLMs) are a standard method to screen for metabolic stability and identify potential metabolites. nih.govdls.com These systems have revealed that the metabolism of roxithromycin involves several enzymatic pathways. Research has confirmed that roxithromycin is metabolized through enzymatic oxidation in the liver. researchgate.net The primary metabolic reactions identified for roxithromycin include N-demethylation, O-demethylation, hydrolysis of the cladinose (B132029) sugar moiety, and isomerization of the oxime side chain. nih.govresearchgate.net
The use of subcellular fractions like microsomes is advantageous due to their ease of preparation, storage, and suitability for high-throughput screening. researchgate.net However, they may not fully represent the complete metabolic fate of a drug in vivo because they lack some cytosolic enzymes and the transport mechanisms present in intact hepatocytes. dls.com Therefore, studies often use a combination of systems, including microsomes, S9 fractions (which contain both microsomal and cytosolic enzymes), and intact hepatocytes to gain a comprehensive understanding of a drug's biotransformation. mdpi.com
Table 1: Common In Vitro Systems for Macrolide Metabolism Studies
| In Vitro Model | Key Features | Primary Use in Roxithromycin Studies |
|---|---|---|
| Liver Microsomes | Contain Phase I (e.g., CYPs) and some Phase II (e.g., UGTs) enzymes. mdpi.com | Investigating oxidative metabolism, identifying major Phase I metabolites. nih.gov |
| Hepatocytes | Contain a full complement of metabolic enzymes and cofactors. dls.com | Providing a more comprehensive metabolic profile, studying both Phase I and II metabolism. |
| S9 Fraction | Contains both microsomal and cytosolic enzymes. mdpi.com | Broader metabolic screening than microsomes alone. |
| Recombinant Enzymes | Expressed single enzymes (e.g., a specific CYP isozyme). | Identifying the specific enzymes responsible for a particular metabolic pathway. |
Identification and Characterization of 12-Deoxy Roxithromycin as a Potential Metabolite or Degradant
Comprehensive metabolic profiling of roxithromycin in human plasma, urine, and bile has led to the identification of numerous metabolites. nih.gov The major biotransformation pathways include the hydrolysis of the cladinose sugar to form descladinose roxithromycin, N-demethylation to yield N-mono- and N-di-demethyl roxithromycin, and dealkylation of the oxime ether side chain. nih.govresearchgate.net Additionally, isomerization from the (E)-configuration to (Z)-isomers for both the parent drug and its metabolites has been observed. nih.govresearchgate.net
While these major metabolites are well-documented, 12-Deoxy Roxithromycin is not commonly reported as a significant in vivo metabolite of roxithromycin in published literature. Instead, "12-Deoxy Roxithromycin" and its deuterated analogue, "12-Deoxy Roxithromycin-d7," are available commercially as reference standards. alentris.orglgcstandards.com These compounds are used for analytical purposes, such as in the development and validation of analytical methods for quantifying roxithromycin and its related substances. cleanchemlab.com
The characterization of a reference compound like 12-Deoxy Roxithromycin involves confirming its chemical structure and purity using various analytical techniques. Its deuterated form, this compound, is specifically synthesized for use as an internal standard in quantitative mass spectrometry-based assays. musechem.com The presence of deuterium (B1214612) atoms gives it a distinct mass-to-charge ratio, allowing it to be differentiated from the non-labeled analyte while behaving similarly during sample preparation and analysis.
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Chemical Name | (3R,4S,5S,6R,7R,9R,11S,12R,13R,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(((2-(methoxy-d3)ethoxy-1,1,2,2-d4)methoxy)imino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one. alentris.orgcleanchemlab.comsynzeal.com |
| Molecular Formula | C₄₁H₆₉D₇N₂O₁₄. alentris.orgsynzeal.com |
| Molecular Weight | 828.1 g/mol . alentris.orgsynzeal.com |
Tracer Studies Utilizing this compound for Elucidating Metabolic Fates in Non-Human Biological Matrices
Stable isotope-labeled compounds, such as this compound, are invaluable tools for elucidating the metabolic fate of drugs in absorption, distribution, metabolism, and excretion (ADME) studies. hwb.gov.inacs.org The core principle of a tracer study is to administer the labeled compound to a biological system and track its journey and transformation. The deuterium atoms in this compound act as a stable, heavy isotopic label. This label does not significantly alter the compound's chemical properties but increases its mass, which allows it to be clearly distinguished from endogenous molecules and the non-labeled drug by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.com
In a typical non-human study, a model organism would be administered this compound. Biological matrices such as plasma, urine, feces, and tissue samples would then be collected over time. Using analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the parent labeled drug and any metabolites that retain the deuterium label. musechem.com This methodology provides critical insights into:
Metabolic Pathways: By identifying the chemical structures of the deuterated metabolites, researchers can map the biotransformation pathways of the drug. clearsynth.com
Pharmacokinetics: The rates of absorption, distribution, and excretion can be precisely measured by tracking the concentration of the labeled compound and its metabolites over time.
Bioavailability: The amount of drug that reaches systemic circulation can be accurately determined.
The use of deuterium-labeled compounds minimizes background noise from complex biological samples, leading to more accurate and sensitive quantification. This enhanced detection capability is crucial for identifying minor metabolites and understanding the complete metabolic profile of a drug candidate before it moves into human trials. acs.org
Comparative Biotransformation Analyses of Modified Macrolides in Model Organisms
The biotransformation of macrolide antibiotics can vary significantly between different compounds and across various animal species. msdvetmanual.com Model organisms, ranging from rodents (rats, mice) to larger animals (cattle, swine), are essential for preclinical comparative analyses. mdpi.comnih.gov These studies help predict human pharmacokinetics and metabolism.
Macrolides are primarily eliminated by the liver, with metabolites excreted in the bile. msdvetmanual.commdpi.com However, the extent and nature of metabolism differ among analogues. For instance, erythromycin (B1671065) is extensively metabolized, with a significant portion undergoing inactivation by cytochrome P450 enzymes. msdvetmanual.com In contrast, azithromycin (B1666446) is not highly metabolized and is excreted largely unchanged. msdvetmanual.com Clarithromycin (B1669154) is extensively metabolized, producing an active metabolite, 14-hydroxy-clarithromycin. msdvetmanual.com Roxithromycin is only partially metabolized, giving it a longer elimination half-life compared to erythromycin. nih.govnih.gov
These differences in biotransformation have direct impacts on the pharmacokinetic profiles of the drugs. Studies in rats, for example, have been used to compare the distribution of macrolides like azithromycin, clarithromycin, and erythromycin into lung tissue, which is a key site of action for respiratory infections. nih.gov In food-producing animals such as cattle and swine, understanding the metabolism and elimination half-lives of macrolides like tulathromycin and tilmicosin (B555) is critical for establishing appropriate therapeutic regimens and withdrawal times. mdpi.com
Table 3: Comparative Biotransformation of Select Macrolides in Animals
| Macrolide | Key Biotransformation Feature | Primary Excretion Route | Elimination Half-Life (Example) |
|---|---|---|---|
| Erythromycin | Extensive metabolic inactivation via cytochrome P450. msdvetmanual.com | Bile. msdvetmanual.com | ~2-3 hours. nih.gov |
| Roxithromycin | Partial metabolism, leading to a few key metabolites. nih.gov | Bile. msdvetmanual.com | ~12 hours. nih.gov |
| Azithromycin | Not highly metabolized; largely excreted unchanged. msdvetmanual.com | Bile. msdvetmanual.com | Varies greatly by species and tissue. |
| Clarithromycin | Extensively metabolized to active metabolites (e.g., 14-hydroxy-clarithromycin). msdvetmanual.com | Urine and Bile. msdvetmanual.com | Varies; dependent on parent and metabolite. |
| Tylosin | Appears to be eliminated largely in an active form. msdvetmanual.com | Bile. msdvetmanual.com | Species-dependent. |
Structural Biological Relationships and Mechanistic Insights of Macrolide Derivatives
Impact of C-12 Deoxygenation on the Macrolide Macrocyclic Ring Conformation
The three-dimensional conformation of the macrolide's macrocyclic lactone ring is a critical determinant of its biological activity. The stability, reactivity, and physicochemical properties of macrocycles are intrinsically linked to their structural conformations and intramolecular forces. nih.gov For macrolides, the specific shape of the ring governs how the molecule fits into its binding site on the bacterial ribosome.
In Silico Modeling and Molecular Dynamics Simulations of Macrolide-Target Interactions (e.g., ribosome binding in bacterial models)
In silico methods, particularly molecular dynamics (MD) simulations, provide powerful tools for understanding how macrolide antibiotics interact with their target, the 50S ribosomal subunit, at an atomic level. umaryland.edumsu.ru These simulations model the dynamic behavior of the drug-ribosome complex, offering insights into binding stability, key intermolecular interactions, and the mechanisms of antibiotic resistance. nih.gov
While specific MD simulations for 12-Deoxy Roxithromycin-d7 are not prominently featured in the literature, extensive modeling of related macrolides like erythromycin (B1671065) and telithromycin (B1682012) has elucidated a common binding mode. msu.runih.govresearchgate.net These antibiotics lodge within the nascent peptide exit tunnel of the ribosome. nih.gov Simulations reveal critical interactions, including:
Hydrogen Bonding: The 2'-hydroxyl group of the desosamine (B1220255) sugar is often shown to form a key hydrogen bond with nucleotide A2058 of the 23S rRNA. nih.govresearchgate.net
Hydrophobic and van der Waals Interactions: The lactone ring itself makes numerous contacts with hydrophobic residues lining the tunnel.
Ionic Interactions: The protonated dimethylamine (B145610) group on the desosamine sugar can form ionic interactions with negatively charged phosphate (B84403) groups of the rRNA, such as at G2505. nih.govresearchgate.net
In Vitro Studies on the Binding Affinity of Macrolide Derivatives to Ribosomal Subunits
The antimicrobial activity of macrolides stems from their ability to reversibly bind to the 23S rRNA of the large (50S) ribosomal subunit, thereby inhibiting bacterial protein synthesis. nih.govfrontiersin.org In vitro binding assays are crucial for quantifying the strength of this interaction, typically expressed as a dissociation constant (Kd), where a lower value indicates higher affinity.
Below is an interactive table illustrating the type of data generated from such in vitro binding studies.
| Compound | Ribosomal Target | Method | Binding Affinity (Kd) |
| Macrolide A | E. coli 50S Subunit | Surface Plasmon Resonance | 1.2 µM |
| Macrolide B | S. aureus 50S Subunit | Isothermal Titration Calorimetry | 0.8 µM |
| Macrolide C | H. influenzae 70S Ribosome | Fluorescence Polarization | 2.5 µM |
| This compound | E. coli 50S Subunit | Not Available | Not Available |
| Note: Data for Macrolides A, B, and C are illustrative examples and do not represent actual experimental results for specific named compounds. |
Exploration of Non-Antibiotic Biological Activities of Macrolide Analogues in Cellular and Molecular Research Models (e.g., immunomodulatory mechanisms independent of antimicrobial action)
Beyond their antimicrobial effects, 14- and 15-membered macrolides, including roxithromycin (B50055), are recognized for significant immunomodulatory properties that are independent of their action on bacteria. nih.govfrontiersin.orgresearchgate.net These non-antibiotic activities have led to their use in treating chronic inflammatory diseases such as chronic rhinosinusitis and diffuse panbronchiolitis. nih.govfrontiersin.org
The immunomodulatory effects of macrolides are extensive and result from their influence on a broad range of immunological mechanisms. frontiersin.org Key findings from cellular and molecular research include:
Inhibition of Pro-inflammatory Cytokines: Macrolides like roxithromycin and clarithromycin (B1669154) have been shown to reduce the production of key inflammatory mediators, including Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgfrontiersin.org
Modulation of Inflammatory Cells: A primary effect is the reduction of neutrophilic inflammation. frontiersin.org Macrolides can decrease neutrophil counts and inhibit the release of neutrophil elastase. frontiersin.orgfrontiersin.org They achieve high intracellular concentrations within immune cells like macrophages and polymorphonuclear leukocytes, which is important for their modulatory function. frontiersin.orgnih.gov
Signaling Pathway Interference: A central mechanism underlying these effects is the inhibition of key intracellular signaling pathways. Evidence suggests that macrolides can interfere with the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), both of which are critical for the expression of inflammatory genes. nih.govresearchgate.net
These properties suggest that macrolide analogues could be developed as specific immunomodulatory agents, potentially with reduced antibiotic activity to limit the risk of bacterial resistance. nih.gov
The table below summarizes some of the documented immunomodulatory effects of macrolides in human studies.
| Macrolide | Model/Disease | Key Immunomodulatory Effect | Reference |
| Roxithromycin | Chronic Rhinosinusitis | Reduction of neutrophils, macrophages, IL-1β, IL-6, IL-8, TNF-α in nasal secretions | frontiersin.orgfrontiersin.org |
| Clarithromycin | Chronic Rhinosinusitis | Decrease in nasal lavage fluid IL-8 | nih.gov |
| Azithromycin (B1666446) | Cystic Fibrosis | Slows the rate of lung function decline, suggesting anti-inflammatory action | nih.gov |
| Erythromycin | Chronic Sinusitis | Improvement in mucociliary clearance and reduction in nasal congestion symptoms | nih.gov |
Advanced Spectroscopic and Characterization Techniques for Deuterated Macrolides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Deuterium (B1214612) Incorporation Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of complex organic molecules like macrolide antibiotics. nih.govnih.gov For 12-Deoxy Roxithromycin-d7, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is employed to assign all proton and carbon signals of the macrolide core and its sugar moieties. nih.govnih.gov These assignments are often compared against the well-documented spectra of the non-labeled parent compound, Roxithromycin (B50055). mdpi.comresearchgate.netbham.ac.uk
The primary role of NMR in analyzing this compound is to verify the site and completeness of deuterium incorporation. The labeling in this compound is specifically on the (2-methoxyethoxy)methyl side chain, as (methoxy-d3)ethoxy-1,1,2,2-d4. alentris.orgcleanchemlab.com This is confirmed through several key observations in the NMR spectra:
¹H NMR: The proton signals corresponding to the -OCH₃ and -OCH₂CH₂O- groups of the side chain are absent, confirming the substitution of hydrogen with deuterium.
¹³C NMR: The carbon signals for the deuterated positions exhibit characteristic changes. The signal for the -OCD₃ carbon will appear as a multiplet (typically a septet) due to spin-spin coupling with deuterium (spin I=1). Similarly, the -OCD₂CD₂O- carbons will show multiplets. A slight upfield shift, known as an isotopic shift, may also be observed for these carbons compared to the non-deuterated compound.
²H NMR: Although less common for routine characterization, a deuterium NMR spectrum would show signals at the chemical shifts corresponding to the labeled positions, providing direct evidence of deuteration.
These combined NMR methods provide definitive proof of the molecular structure and the precise location of the deuterium labels, which is essential for the compound's use as an internal standard.
| Position in Side Chain (-O-CH₂-CH₂-O-CH₃) | Technique | Expected Observation upon Deuteration (-O-CD₂-CD₂-O-CD₃) |
|---|---|---|
| -O-CH₃ | ¹H NMR | Disappearance of the singlet proton signal. |
| -O-CD₃ | ¹³C NMR | Appearance of a multiplet signal with a slight isotopic upfield shift. |
| -O-CH₂-CH₂-O- | ¹H NMR | Disappearance of the corresponding multiplet proton signals. |
| -O-CD₂-CD₂-O- | ¹³C NMR | Appearance of multiplet signals for both carbons with slight isotopic shifts. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis of Deuterated Species
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₄₁H₆₉D₇N₂O₁₄, HRMS can verify its molecular weight of approximately 828.1 with a precision of a few parts per million (ppm). alentris.org This accurate mass measurement distinguishes the deuterated compound from its non-deuterated analog and other potential impurities with absolute certainty. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) coupled with HRMS is used to study the fragmentation patterns of the molecule. emerypharma.com Macrolide antibiotics typically fragment through the cleavage of glycosidic bonds, leading to the loss of their sugar moieties. emerypharma.comresearchgate.net In the case of this compound, the key diagnostic feature is the mass shift of the parent ion and any fragments that retain the deuterated side chain.
The molecular ion [M+H]⁺ of this compound will be seven mass units higher than that of its non-deuterated counterpart. Any fragment resulting from the loss of a sugar moiety but retaining the aglycone with the intact side chain will also exhibit this +7 Da mass difference. This specific mass shift in the fragment ions provides conclusive evidence that the deuterium labeling is located on the side chain and has not been scrambled during ionization or fragmentation. medsci.cn
| Ion | Description | Theoretical m/z (Non-deuterated) | Theoretical m/z (Deuterated, d7) | Mass Shift (Da) |
|---|---|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | ~821.56 | ~828.60 | +7 |
| [M+H - Cladinose]⁺ | Loss of the Cladinose (B132029) Sugar | ~663.46 | ~670.50 | +7 |
| [M+H - Desosamine]⁺ | Loss of the Desosamine (B1220255) Sugar | ~648.48 | ~655.52 | +7 |
Chromatographic-Mass Spectrometric Coupling Techniques (LC-MS/MS) for Trace Analysis and Quantification
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of pharmaceuticals in complex biological matrices due to its exceptional sensitivity and selectivity. nih.govrsc.org While this compound is itself an analytical standard, the techniques used for its analysis are identical to those used for quantifying macrolides in pharmacokinetic or residue analysis studies. researchgate.netnih.gov In many such studies, a deuterated analog like Roxithromycin-d7 is used as an ideal internal standard. nih.govveeprho.com
The LC-MS/MS method typically employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. emerypharma.com This process is highly specific and minimizes interference from matrix components.
For this compound, the MRM transitions would be based on its unique precursor mass (~828.6 m/z) and the subsequent fragmentation. The deuterated standard co-elutes with the non-deuterated analyte during the chromatographic separation but is easily distinguished by the mass spectrometer due to the mass difference. nih.gov This allows for precise and accurate quantification, as the internal standard compensates for variations in sample preparation, injection volume, and matrix effects. d-nb.info The sensitivity of these methods often allows for detection at the nanogram per milliliter (ng/mL) level. researchgate.net
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description of Fragmentation |
|---|---|---|---|
| Roxithromycin | 837.5 | 679.5 | [M+H - Desosamine]⁺ |
| Roxithromycin | 837.5 | 158.1 | Desosamine sugar fragment |
| This compound | ~828.6 | ~670.5 | [M+H - Desosamine]⁺ (mass shifted) |
| This compound | ~828.6 | 158.1 | Desosamine sugar fragment (unchanged) |
Note: MRM transitions for Roxithromycin are illustrative and may vary by instrument and conditions. Transitions for the 12-Deoxy analog are predicted based on known fragmentation.
Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Functional Group Analysis
However, the true utility of vibrational spectroscopy in this context lies in its ability to directly detect the carbon-deuterium (C-D) bonds. The C-D stretching vibrations appear in a unique and uncongested region of the spectrum, typically around 2100-2250 cm⁻¹. This region is often called the "silent region" because it is free from other fundamental vibrational modes. biorxiv.org The presence of distinct peaks in this area of the IR or Raman spectrum serves as a direct and unequivocal confirmation of deuteration.
While conformational studies of macrolides have been performed using techniques like Vibrational Circular Dichroism (VCD), the minor structural change from C-H to C-D bonds is not expected to significantly alter the preferred "folded-out" conformation of the roxithromycin macrocycle in solution. rsc.orgacs.org The primary application remains the verification of the deuterated functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| O-H (Hydroxyls) | Stretching | 3300 - 3500 | IR, Raman |
| C-H (Alkyl) | Stretching | 2850 - 3000 | IR, Raman |
| C=O (Lactone) | Stretching | 1720 - 1740 | IR, Raman |
| C-O (Ethers, Esters) | Stretching | 1050 - 1250 | IR, Raman |
| C-D (Deuterated Side Chain) | Stretching | 2100 - 2250 | IR, Raman |
Future Directions and Emerging Research Avenues for 12 Deoxy Roxithromycin D7
Potential for Integration into Novel Multi-Omics Research Paradigms
Multi-omics approaches, which involve the integrated analysis of various "omes" such as the genome, proteome, transcriptome, and metabolome, are providing unprecedented insights into complex biological systems. nih.govnih.gov 12-Deoxy Roxithromycin-d7 is well-suited for integration into these research paradigms. For instance, in metabolomics studies, the deuterated compound can be used as a tracer to elucidate the metabolic fate of roxithromycin (B50055) and its derivatives within a biological system. By tracking the deuterated fragments, researchers can identify novel metabolites and gain a deeper understanding of the drug's metabolic pathways.
In the realm of proteomics, this compound could be employed in chemoproteomics workflows to identify direct protein targets of the antibiotic. Techniques such as affinity-based protein profiling could be enhanced by the unique isotopic signature of the deuterated compound, facilitating the confident identification of interacting proteins by mass spectrometry. This would provide a more comprehensive understanding of the drug's mechanism of action and potential off-target effects.
Advancements in Microscale Synthesis and Derivatization of Complex Macrolides
The synthesis of complex macrolides like roxithromycin is a significant chemical challenge. nih.govresearchgate.net The development of microscale synthesis and derivatization techniques is crucial for creating novel analogs for research purposes. Future research in this area will likely focus on more efficient and stereoselective methods for introducing deuterium (B1214612) into the macrolide scaffold at specific positions. This would allow for the creation of a library of deuterated roxithromycin derivatives, each with unique properties and applications.
Furthermore, advancements in automated synthesis platforms could enable the rapid generation of these complex molecules, accelerating the pace of research. researchgate.net These platforms could be programmed to perform multi-step syntheses on a small scale, providing sufficient material for initial biological screening and analytical studies without the need for large-scale, resource-intensive production.
Development of Automated High-Throughput Analytical Platforms Utilizing Deuterated Standards
Deuterated compounds are invaluable as internal standards in quantitative analysis due to their chemical similarity to the analyte but distinct mass. lcms.cz The development of automated high-throughput analytical platforms, such as those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be significantly enhanced by the use of this compound. researchgate.netmdpi.com
Future platforms will likely feature robotic sample preparation and data analysis, minimizing human error and increasing throughput. mdpi.com In these systems, this compound would be added to samples at a known concentration, allowing for precise and accurate quantification of the non-deuterated drug. This is particularly important in pharmacokinetic and drug metabolism studies where high precision is required. The development of such platforms will be critical for efficient drug development and clinical monitoring.
Unexplored Roles of Deuterated Macrolide Derivatives in Fundamental Biochemical and Chemical Biology Studies
The unique properties of deuterated compounds can be leveraged in fundamental biochemical and chemical biology studies to probe enzymatic mechanisms and other biological processes. scispace.comstrath.ac.uk The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be a powerful tool. For this compound, this effect could be used to investigate the mechanisms of enzymes that metabolize the drug.
By comparing the metabolic rates of the deuterated and non-deuterated forms, researchers can gain insights into the rate-limiting steps of the metabolic process. simsonpharma.com Furthermore, the use of deuterated macrolides in structural biology techniques, such as neutron crystallography, could provide detailed information about the drug's binding interactions with its target, the ribosome. This knowledge can inform the design of next-generation antibiotics with improved efficacy and reduced resistance. nih.govcaister.com
Q & A
Q. What analytical methods are most effective for quantifying 12-Deoxy Roxithromycin-d7 in complex matrices like biological or food samples?
- Methodological Answer : Liquid chromatography coupled with high-resolution mass spectrometry (LC-Orbitrap-MS) is widely used due to its sensitivity and specificity. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction method is recommended, with PSA/C18 (50:50 mg) sorbents achieving optimal recovery rates (84.5% for this compound) by reducing matrix interference . Validation should include spike-and-recovery experiments across multiple matrices to assess accuracy and precision.
Q. How is the structural identity and purity of this compound confirmed in synthetic batches?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) with UV/Vis or mass detection are critical. NMR confirms deuterium incorporation and structural integrity, while HPLC-MS evaluates purity (>95% is typical for internal standards). Batch-specific data, including isotopic enrichment and residual solvents, should be documented in supplementary materials .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Methodological Answer : Stability studies should assess degradation under varying temperatures (e.g., -80°C for long-term storage vs. 4°C for short-term use), light exposure, and solvent conditions (e.g., methanol vs. acetonitrile). Accelerated stability testing via thermal stress (40°C for 72 hours) can simulate long-term degradation trends. Include control samples in each experiment to monitor degradation .
Advanced Research Questions
Q. How can researchers optimize extraction protocols for this compound when recovery rates vary across sorbent combinations?
- Methodological Answer : Systematic comparison of sorbent ratios (e.g., PSA/C18 80:20 mg vs. 20:80 mg) is essential. For low-recovery scenarios (e.g., 58.5% with C18 alone), matrix-matched calibration and isotope dilution mass spectrometry (IDMS) can correct for losses. Experimental designs should include triplicate extractions and ANOVA to identify statistically significant differences in recovery .
Q. How should contradictory recovery data for this compound be interpreted in multi-residue antibiotic studies?
- Methodological Answer : Contradictions often arise from matrix-specific interactions (e.g., lipid content in pork vs. bovine liver) or pH-dependent sorbent performance. Use principal component analysis (PCA) to cluster recovery patterns by matrix type and sorbent chemistry. Method robustness can be improved by incorporating deuterated analogs for normalization .
Q. What experimental evidence exists for deuterium isotope effects influencing the analytical performance of this compound?
- Methodological Answer : Deuterium labeling may alter retention times and ionization efficiency compared to non-deuterated analogs. Controlled experiments comparing this compound with its non-deuterated form under identical LC-MS conditions are necessary. Statistical tools like t-tests can quantify differences in peak areas or signal-to-noise ratios .
Q. How can this compound be applied in cross-disciplinary research, such as pharmacokinetic modeling or antibiotic resistance studies?
- Methodological Answer : As an internal standard, it enables precise quantification of parent compounds in pharmacokinetic studies (e.g., plasma concentration-time curves). In resistance research, pair it with microbial viability assays to correlate antibiotic residue levels with resistance gene expression. Multi-omics integration (e.g., metabolomics + metagenomics) is recommended for mechanistic insights .
Methodological Best Practices
- Data Validation : Use ≥3 biological replicates and report relative standard deviations (RSD) for recovery rates. Include blank matrices to confirm absence of cross-contamination .
- Statistical Reporting : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions. Clearly state confidence intervals (e.g., 95% CI) in recovery rate comparisons .
- Reproducibility : Document detailed protocols in supplementary materials, including sorbent batch numbers, LC gradient profiles, and MS ionization parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
